Arenobufagin

Cardiotonic Steroid Pharmacology Ion Transport Na+/K+-ATPase Assay

Arenobufagin is a cardiotonic bufadienolide (C₂₄H₃₂O₆, MW 416.51) from toad venom, distinguished by its 11α-hydroxyl and 14β-hydroxyl groups that confer 100-fold greater Na⁺/K⁺-ATPase inhibitory potency versus ψ-bufarenogin. Unlike bufalin, cinobufagin, or gamabufotalin, arenobufagin provides a 3–5× selective cytotoxicity window between cancer cells and normal PBMCs, uniquely overcomes multidrug resistance in HepG2/ADM cells, and activates p53-mediated apoptosis in ESCC models. Ideal as a reference ligand for SAR studies, a chemical probe for sodium pump inhibition, and for developing liposomal formulations (134% AUC increase). Source only arenobufagin to ensure experimental reproducibility in comparative pharmacology.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 464-74-4
Cat. No. B1667589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArenobufagin
CAS464-74-4
SynonymsArenobufagin;  HY-N0876;  CS-3693;  FT-0698437;  HYN0876;  CS3693;  FT0698437;  HY N0876;  CS 3693;  FT 0698437
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
InChIInChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,20+,22+,23+,24+/m1/s1
InChIKeyJGDCRWYOMWSTFC-AZGSIFHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Arenobufagin (CAS 464-74-4): A Structurally Distinct Bufadienolide with Precisely Defined Na+/K+-ATPase Affinity and Tumor Cell Selectivity


Arenobufagin is a cardiotonic bufadienolide steroid (C₂₄H₃₂O₆, MW 416.51) isolated primarily from the parotid venom of toads (Bufo spp.) and is a major bioactive constituent of the traditional Chinese medicine Chan'su [1]. It exhibits dual pharmacological activities: potent cardiotonic effects via sodium pump inhibition and significant antineoplastic activity against various cancer cell lines, including multidrug-resistant phenotypes [2]. Unlike many in-class compounds, arenobufagin's unique structural features—specifically the presence of an 11α-hydroxyl group and a 14β-hydroxyl moiety on the steroid nucleus—directly govern its receptor-binding kinetics and downstream signaling, making it a critical chemical probe for structure-activity relationship (SAR) studies and targeted anticancer research [3].

Why Arenobufagin Cannot Be Interchanged: Quantified Differences in Na+/K+-ATPase Isoform Binding and Cancer Cell Selectivity


Substituting arenobufagin with other bufadienolides—such as bufalin, cinobufagin, or gamabufotalin—introduces significant and quantifiable risks to experimental reproducibility and procurement value. These compounds, while sharing a core steroid scaffold, exhibit up to 100-fold differences in Na+/K+-ATPase inhibitory potency [1], divergent selectivity profiles between cancer and normal cells (e.g., 3–5x differential cytotoxicity windows) [2], and distinct in vivo tumor growth inhibition efficacy [3]. Furthermore, arenobufagin demonstrates a unique ability to overcome multidrug resistance in HepG2/ADM cells, a phenotype not uniformly shared by its structural analogs [4]. Simply sourcing an in-class alternative without confirming the specific structural substituents (C-11 hydroxyl, C-14 hydroxyl) will likely result in vastly different biological outcomes and render comparative studies invalid.

Quantitative Differential Evidence for Arenobufagin Procurement


Na+/K+-ATPase Inhibition: Equipotent to Bufalin but 100-Fold More Potent than ψ-Bufarenogin

Arenobufagin inhibits human kidney Na+/K+-ATPase with an IC₅₀ of 28.3 nM, which is statistically equipotent to bufalin (IC₅₀ = 28.7 nM) but approximately 100 times more potent than the structurally related ψ-bufarenogin (IC₅₀ = 3020 nM) [1]. This indicates that the 14β-hydroxyl group present in arenobufagin and bufalin, but absent in ψ-bufarenogin, is critical for high-affinity enzyme inhibition. Researchers requiring maximal sodium pump engagement should therefore not substitute arenobufagin with ψ-bufarenogin or other 14-deoxy analogs.

Cardiotonic Steroid Pharmacology Ion Transport Na+/K+-ATPase Assay

Differential Cancer Cell Selectivity: 3-5x Higher IC₅₀ in Normal PBMCs Compared to Telocinobufagin and Bufalin

In a direct comparative study of four bufadienolides, arenobufagin and gamabufotalin demonstrated 3- to 5-fold higher IC₅₀ values in normal peripheral blood mononuclear cells (PBMCs) relative to their IC₅₀ values in U-87 glioblastoma and SW1990 pancreatic cancer cells [1]. In contrast, telocinobufagin and bufalin did not exhibit this selective window between normal and malignant cells. This selective cytotoxicity is a key differentiator for applications requiring minimal off-target toxicity to immune effector cells.

Cancer Selectivity Cytotoxicity Assay Immunomodulation

Superior Anticancer Efficacy Over Bufalin in Esophageal Squamous Cell Carcinoma

Against a panel of five ESCC cell lines, arenobufagin (ArBu) consistently demonstrated higher anticancer efficacy than bufalin (Bu), with IC₅₀ values ranging from 0.8 µM to 3.6 µM [1]. Importantly, arenobufagin exhibited significantly lower toxicity toward Het-1A normal human esophageal squamous cells compared to bufalin, indicating superior cancer-selective cytotoxicity. The in vivo relevance was confirmed by arenobufagin-mediated tumor growth inhibition via p53 pathway activation.

Esophageal Cancer Apoptosis p53 Pathway

Ultra-Potent Nanomolar Cytotoxicity in Hepatocellular Carcinoma: IC₅₀ of 11 nM

In a comprehensive SAR study of 26 bufadienolides isolated from Bufo bufo gargarizans skins, arenobufagin exhibited the most potent cytotoxic activity against HepG2, A549, and HeLa cells, with an IC₅₀ value of 0.011 µM (11 nM) [1]. This potency surpasses that of numerous structural analogs, including newly identified derivatives. The presence of both the 11α-hydroxyl and 14β-hydroxyl groups was identified as critical for maximizing cytotoxicity. For screening campaigns requiring maximal sensitivity, arenobufagin is the empirically validated top performer in this compound class.

Hepatocellular Carcinoma Cytotoxicity SAR

Liposomal Formulation Boosts Arenobufagin AUC₀₋ₜ by 134% and Prolongs Terminal Half-Life by 197%

Comparative pharmacokinetic analysis of Bufonis venenum extract (BVE) versus its liposomal formulation (BVE-LP) revealed that arenobufagin exhibits one of the most pronounced improvements in exposure among 12 quantified components [1]. Specifically, the area under the plasma concentration-time curve (AUC₀₋ₜ) for arenobufagin increased by 134.08% in the liposomal group compared to the free extract. Furthermore, the terminal half-life (t₁/₂) of arenobufagin was extended by 196.78%, indicating a substantial reduction in clearance and prolonged systemic residence.

Pharmacokinetics Liposome Drug Delivery

Validated Application Scenarios for Arenobufagin in Scientific Research


SAR Studies of Bufadienolide Na+/K+-ATPase Inhibition

Use arenobufagin as a reference ligand for investigating the structural determinants of sodium pump inhibition. The 100-fold potency difference between arenobufagin and ψ-bufarenogin provides a defined window for probing the contribution of the C-14 hydroxyl group to enzyme binding affinity. This is supported by direct head-to-head IC₅₀ data in human kidney preparations [1].

Selective Cytotoxicity Screening in Tumor Immunology

Employ arenobufagin in ex vivo cytotoxicity assays where preservation of normal lymphocyte function is required. Its 3-5x selective window between cancer cells and normal PBMCs distinguishes it from non-selective bufadienolides like bufalin and telocinobufagin, making it a preferred tool for combination immunotherapy studies [1].

p53-Targeted Apoptosis Studies in Esophageal Cancer

Utilize arenobufagin as a chemical probe to activate p53-mediated apoptosis in esophageal squamous cell carcinoma (ESCC) models. Its superior potency and selectivity over bufalin in ESCC cell lines, coupled with validated in vivo tumor growth inhibition via the p53 pathway, make it the optimal choice for this specific mechanistic investigation [1].

Advanced Liposomal Formulation Development

Leverage arenobufagin's quantifiable pharmacokinetic enhancement in liposomal systems (134% AUC increase, 197% t₁/₂ prolongation) to develop next-generation bufadienolide formulations with improved systemic exposure and reduced clearance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arenobufagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.